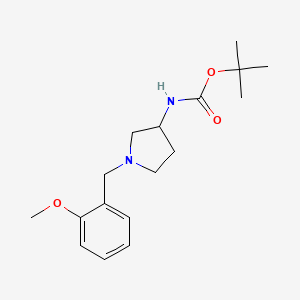
3alpha,12beta-Dihydroxycholanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3alpha,12beta-Dihydroxycholanoic Acid is a bile acid that can be isolated from urine specimens of healthy humans . It is a steroidal compound with the molecular formula C24H40O4 and a molecular weight of 392.57 g/mol . This compound is part of the cholic acid family and is known for its role as an endogenous metabolite .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,12beta-Dihydroxycholanoic Acid typically involves the hydroxylation of cholic acid derivatives. The reaction conditions often require the use of specific enzymes or chemical catalysts to achieve the desired hydroxylation at the 3alpha and 12beta positions .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar hydroxylation reactions, optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3alpha,12beta-Dihydroxycholanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or carboxylic acids.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxy, keto, and carboxy derivatives of the original compound .
Applications De Recherche Scientifique
3alpha,12beta-Dihydroxycholanoic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of bile acids.
Biology: Investigated for its role in metabolic pathways and its impact on cellular processes.
Medicine: Studied for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of 3alpha,12beta-Dihydroxycholanoic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for bile acid receptors, influencing various metabolic pathways. The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxycholic Acid: Another bile acid with similar hydroxylation patterns.
Lithocholic Acid: Differentiated by its hydroxylation at different positions.
Chenodeoxycholic Acid: Shares some structural similarities but differs in its biological activity.
Uniqueness
3alpha,12beta-Dihydroxycholanoic Acid is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties. Its role as an endogenous metabolite also sets it apart from other synthetic bile acids .
Propriétés
Formule moléculaire |
C24H40O4 |
|---|---|
Poids moléculaire |
392.6 g/mol |
Nom IUPAC |
4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1 |
Clé InChI |
KXGVEGMKQFWNSR-NJTQTWIGSA-N |
SMILES isomérique |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,1-Dimethylethyl)-2-hydroxy-3-[tris(1-methylethyl)silyl]benzaldehyde](/img/structure/B14781855.png)

![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)





![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)



![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)
